molecular formula C16H20N6O2 B2599927 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797802-18-6

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2599927
CAS No.: 1797802-18-6
M. Wt: 328.376
InChI Key: WIBOVIITARISBL-UHFFFAOYSA-N
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Description

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a piperidine ring, and a nicotinoyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Attachment of the Nicotinoyl Group: The nicotinoyl group can be introduced via an amide coupling reaction using nicotinic acid or its derivatives.

    Incorporation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,2,3-triazole-4-carboxamide: Lacks the nicotinoyl and piperidine groups.

    Nicotinoylpiperidine: Does not contain the triazole ring.

    1-methylpiperidine: Missing the triazole and nicotinoyl groups.

Uniqueness

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a piperidine ring, and a nicotinoyl group. This structural complexity allows it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21-11-14(19-20-21)15(23)18-9-12-4-7-22(8-5-12)16(24)13-3-2-6-17-10-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBOVIITARISBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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